3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This specific derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of nuclear receptors such as the farnesoid X receptor and the pregnane X receptor. These receptors play crucial roles in various physiological processes, including lipid metabolism and drug metabolism.
The compound is classified under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can be achieved through various methods involving amidoxime derivatives and carboxylic acid derivatives.
The synthesis of 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can be approached through several established methods:
In practical applications, the amidoxime route may involve the use of phosphorus oxychloride to activate carboxylic acids or their derivatives. The reaction conditions often include refluxing the mixture for several hours followed by purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular formula for 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is . The compound's molecular weight is approximately 230.30 g/mol.
The compound can undergo various chemical reactions typical of oxadiazoles:
The acylation process typically requires an activating agent such as triethylamine to facilitate the reaction between the oxadiazole and acyl chloride under controlled conditions (temperature and solvent choice).
The mechanism by which 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole exerts its biological effects involves interaction with nuclear receptors like farnesoid X receptor and pregnane X receptor. These interactions modulate gene expression related to lipid metabolism and detoxification processes in the liver.
Studies have shown that compounds with an oxadiazole core can engage in hydrogen bonding and hydrophobic interactions within the ligand-binding domain of these receptors, leading to altered transcriptional activity.
The compound typically appears as a white crystalline solid with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point ranges around 80–85 °C.
3-Butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation of the oxadiazole ring.
Due to its potential as a dual modulator of farnesoid X receptor and pregnane X receptor, 3-butyl-5-(piperidin-3-yl)-1,2,4-oxadiazole is being investigated for applications in drug discovery aimed at treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Additionally, its structural characteristics make it a candidate for further modifications aimed at enhancing its pharmacological profile.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4